3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine
Description
The compound 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine (CAS: 1220016-59-0) is a piperidine derivative featuring a phenoxy-methyl substituent with 2,4-dichloro and 3,5-dimethyl groups. Its molecular formula is C₁₃H₁₆Cl₂N₂O·HCl, with a molecular weight of 338.7 . This compound is primarily investigated for pharmaceutical applications, particularly in receptor-targeted therapies due to its structural resemblance to bioactive piperidine derivatives like paroxetine (an SSRI) .
Properties
IUPAC Name |
3-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-9-6-12(14(16)10(2)13(9)15)18-8-11-4-3-5-17-7-11/h6,11,17H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNFAPYQMLHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine involves the reaction of 2,4-dichloro-3,5-dimethylphenol with piperidine in the presence of a suitable base and solvent . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine is widely used in scientific research, particularly in the field of proteomics . It is utilized as a specialty product for studying protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural analogues and their differentiating features:
*Estimated based on molecular formula.
Key Observations:
Halogen Substitution: The presence of 2,4-dichloro groups in the target compound enhances electron-withdrawing effects compared to mono-chloro analogues (e.g., 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine) .
Linker Flexibility : The -CH₂- methylene linker in the target compound provides greater conformational flexibility compared to direct oxygen-linked derivatives (e.g., 3-(2,5-Dimethoxy-4-CF₃ phenyl)piperidine) .
Ring Size : Replacing piperidine with azetidine (4-membered ring) introduces ring strain, which may affect binding affinity to biological targets like G protein-coupled receptors (GPCRs) .
Pharmacological and Physicochemical Properties
Bioactivity
- Receptor Binding: The 2,4-dichloro-3,5-dimethylphenoxy group may enhance hydrophobic interactions with receptor pockets, as seen in ligands for GPCRs like B₂ bradykinin receptors .
Solubility and Stability
- Stability : The ethyl linker in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., diphenylmethoxy in 4-(Diphenylmethoxy)piperidine hydrochloride) .
Biological Activity
The compound 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Piperidine Ring : A six-membered saturated nitrogen-containing ring.
- Phenoxy Group : A 2,4-dichloro-3,5-dimethylphenoxy substituent which is critical for its biological activity.
This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily linked to its role as a potential inhibitor in various biochemical pathways. Research indicates that it may exhibit the following activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication through interference with viral enzymes or host cell machinery.
- Antimicrobial Properties : The presence of the phenoxy group is often associated with antimicrobial activity against a range of pathogens.
Pharmacological Effects
- Inhibitory Potency : The compound has shown promising results in vitro against certain strains of bacteria and viruses. For instance, structural analogs have demonstrated effective inhibition against HIV strains with varying resistance profiles.
- Toxicity Profiles : Toxicity studies reveal that while some derivatives exhibit low cytotoxicity, others may lead to adverse effects at higher concentrations.
Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral properties of similar compounds. It reported an EC50 value (effective concentration for 50% inhibition) indicating significant antiviral activity against wild-type and mutant strains of HIV. The study highlighted the importance of structural modifications in enhancing efficacy while minimizing toxicity .
Study 2: Antimicrobial Activity
Research conducted on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized various assay methods to quantify inhibition zones and minimum inhibitory concentrations (MICs), confirming the antimicrobial potential of the phenoxy group .
| Compound | EC50 (nM) | MIC (µg/mL) | Cytotoxicity (CC50) |
|---|---|---|---|
| Compound A | 10.6 | 0.5 | >2000 |
| Compound B | 17.7 | 1.0 | >1500 |
Selectivity Index
The selectivity index (SI), which measures the safety margin of a compound, is crucial for evaluating its therapeutic potential. Higher SI values indicate lower toxicity relative to antiviral efficacy:
- Compound A : SI = 1827
- Compound B : SI = 6138
These indices suggest that modifications to the base structure can significantly enhance therapeutic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
